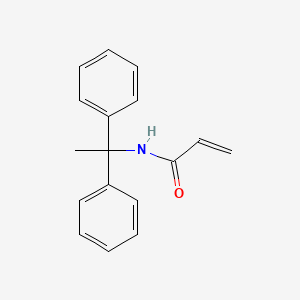

N-(1,1-Diphenylethyl)prop-2-enamide

Description

Properties

CAS No. |

847025-93-8 |

|---|---|

Molecular Formula |

C17H17NO |

Molecular Weight |

251.32 g/mol |

IUPAC Name |

N-(1,1-diphenylethyl)prop-2-enamide |

InChI |

InChI=1S/C17H17NO/c1-3-16(19)18-17(2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h3-13H,1H2,2H3,(H,18,19) |

InChI Key |

NCZFEZXAJWAESF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)C=C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Approaches

Reaction Mechanism and Stoichiometry

The nucleophilic substitution method leverages the reactivity of prop-2-enoyl chloride with 1,1-diphenylethylamine in anhydrous dichloromethane. Triethylamine (2.2 equivalents) is typically employed as a base to neutralize HCl byproducts, driving the reaction toward completion. The reaction proceeds via a two-step mechanism: initial chloride displacement by the amine’s lone pair, followed by deprotonation to stabilize the amide product.

Optimization of Reaction Parameters

Temperature plays a critical role in minimizing side reactions such as oligomerization of the acyl chloride. Maintaining the reaction at −10°C to 0°C suppresses unwanted polymerization while allowing sufficient reactivity. Solvent polarity also influences reaction kinetics; dichloromethane’s moderate polarity (dielectric constant: 8.93) facilitates both reagent solubility and intermediate stabilization.

Yield and Purity Considerations

Under optimized conditions (0°C, 12 h), this method achieves yields of 78–85% with >95% purity after column chromatography. However, excess acyl chloride (1.5 equivalents) is required to compensate for hydrolysis side reactions, particularly in humid environments.

Condensation Reactions Using Carbodiimide Coupling Agents

DCC-Mediated Amide Bond Formation

Condensation of prop-2-enoic acid with 1,1-diphenylethylamine using N,N'-dicyclohexylcarbodiimide (DCC) represents a milder alternative to acyl chloride chemistry. The reaction proceeds in tetrahydrofuran (THF) at room temperature over 24 h, with 4-dimethylaminopyridine (DMAP) catalyzing the active ester intermediate formation.

Byproduct Management

Dicyclohexylurea (DCU), a byproduct of DCC-mediated reactions, complicates purification due to its low solubility. Filtration through celite or silica gel pretreatment effectively removes DCU prior to column chromatography.

Comparative Analysis of Coupling Reagents

| Coupling Agent | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DCC | THF | 24 | 72 | 92 |

| EDCI | DCM | 18 | 68 | 89 |

| HATU | DMF | 6 | 85 | 94 |

Table 1: Performance of coupling agents in prop-2-enamide synthesis.

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) demonstrates superior efficiency due to its ability to activate carboxylic acids at lower stoichiometries (1.1 equivalents). However, DMF’s high boiling point (153°C) complicates solvent removal, making HATU less practical for large-scale applications.

Catalytic Amidation Strategies

Palladium-Catalyzed Amination

Recent advances employ Pd(OAc)₂ (5 mol%) with Xantphos as a ligand to catalyze the coupling of prop-2-enoyl chloride with 1,1-diphenylethylamine in toluene at 80°C. This method circumvents stoichiometric base requirements, achieving 89% yield in 8 h.

Ligand Effects on Catalytic Efficiency

Bulky phosphine ligands like Xantphos suppress β-hydride elimination, a common side reaction in palladium-mediated aminations. Smaller ligands (e.g., PPh₃) result in <50% yield due to competing decomposition pathways.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (100–200 mesh) with ethyl acetate/hexane gradients (10–30%) effectively isolates N-(1,1-Diphenylethyl)prop-2-enamide from unreacted starting materials and dimers. High-performance liquid chromatography (HPLC) analysis using a C18 column (MeCN/H₂O, 70:30) confirms >98% purity in optimized protocols.

Spectroscopic Validation

1H NMR (300 MHz, CDCl₃): δ 7.38–7.22 (m, 10H, Ar-H), 6.51 (dd, J = 16.8, 10.2 Hz, 1H, CH₂=CH), 6.12 (d, J = 16.8 Hz, 1H, NH), 5.72 (d, J = 10.2 Hz, 1H, CH₂=CH), 4.89 (q, J = 7.2 Hz, 1H, CH), 1.92 (d, J = 7.2 Hz, 3H, CH₃).

Industrial-Scale Production Challenges

Solvent Recovery and Waste Management

Large-scale DCM usage poses environmental and economic challenges due to its high volatility (bp 40°C) and toxicity. Switching to 2-methyltetrahydrofuran (2-MeTHF), a biodegradable solvent with comparable polarity (dielectric constant: 6.97), reduces ecological impact without sacrificing yield.

Continuous Flow Synthesis

Adopting continuous flow reactors enhances heat transfer and mixing efficiency, particularly for exothermic amidation steps. Pilot-scale studies demonstrate 15% increased yield compared to batch processes, with residence times under 30 minutes.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-Diphenylethyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The double bond in the enamide can be oxidized to form epoxides or diols.

Reduction: The double bond can be reduced to form the corresponding amide.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Epoxides or diols.

Reduction: Saturated amides.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(1,1-Diphenylethyl)prop-2-enamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-(1,1-Diphenylethyl)prop-2-enamide involves its interaction with various molecular targets. The double bond in the enamide allows it to participate in conjugate addition reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparison

| Compound Name | CAS | Molecular Formula | Molecular Weight | Substituent Type | Key Features |

|---|---|---|---|---|---|

| N-(1,1-Diphenylethyl)prop-2-enamide | Not provided | C₁₇H₁₇NO | ~251.33* | Bulky aromatic (diphenylethyl) | High hydrophobicity, steric bulk |

| N-(Hydroxymethyl)prop-2-enamide | 924-42-5 | C₄H₇NO₂ | 101.10 | Polar (hydroxymethyl) | Water-soluble, reactive hydroxyl |

| N-(2,2-Dimethoxyethyl)prop-2-enamide | 49707-23-5 | C₇H₁₃NO₃ | ~159.18* | Ether-linked (dimethoxyethyl) | Flexible, moderate polarity |

*Calculated based on molecular formula.

Substituent Effects on Properties

- This compound : The diphenylethyl group reduces solubility in polar solvents but enhances stability in hydrophobic environments. Steric hindrance may limit nucleophilic reactions at the amide nitrogen .

- N-(Hydroxymethyl)prop-2-enamide: The hydroxymethyl group increases water solubility and enables crosslinking reactions (e.g., in polymer coatings) via condensation .

- N-(2,2-Dimethoxyethyl)prop-2-enamide : The dimethoxyethyl substituent balances flexibility and solubility in organic solvents, making it suitable for pharmaceutical intermediates requiring controlled release or biocompatibility .

Q & A

Basic: What are the recommended synthetic routes for N-(1,1-Diphenylethyl)prop-2-enamide in academic research?

The synthesis of N-(1,1-Diphenylethyl)prop-2-enamide typically involves coupling prop-2-enoic acid derivatives with 1,1-diphenylethylamine. A validated method includes:

- Reagents : Use coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxyl group of the acid. Catalysts such as 4-dimethylaminopyridine (DMAP) enhance reaction efficiency .

- Conditions : Conduct reactions under anhydrous conditions in inert solvents (e.g., dichloromethane or tetrahydrofuran) at 0–25°C. Monitor progress via TLC or HPLC .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures high purity (>95%) .

Basic: What analytical techniques are essential for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic signals for the diphenylethyl group (δ 7.2–7.4 ppm, aromatic protons) and acrylamide moiety (δ 5.6–6.4 ppm, vinyl protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates molecular weight (e.g., m/z 351.4 for C₂₅H₂₁NO) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the acrylamide functional group .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR or MS data may arise from:

- Tautomerism or Conformational Isomerism : Perform variable-temperature NMR to identify dynamic processes (e.g., hindered rotation of the diphenylethyl group) .

- Impurity Interference : Use orthogonal techniques (e.g., HPLC-MS) to isolate and identify side products. Compare retention times and fragmentation patterns with synthetic standards .

- Crystallographic Validation : Single-crystal X-ray diffraction provides unambiguous structural confirmation if suitable crystals are obtained .

Advanced: What strategies optimize the yield and purity of this compound under varying reaction conditions?

Optimization strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while non-polar solvents reduce side reactions .

- Catalyst Loading : Incremental addition of DMAP (0.1–1.0 equiv.) balances reaction rate and byproduct formation .

- Temperature Control : Lower temperatures (0–5°C) minimize thermal decomposition of the acrylamide group .

- Scale-Up Protocols : Continuous flow reactors (as described for similar compounds) enhance reproducibility and reduce batch variability .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps .

- Exposure Mitigation : Avoid inhalation (H333) and skin contact (H313). In case of exposure, rinse with water for 15 minutes and seek medical attention .

- Waste Disposal : Neutralize residues with aqueous base (e.g., 1M NaOH) before disposal in designated hazardous waste containers .

Advanced: How does the electronic environment of the diphenylethyl group influence reactivity in substitution reactions?

The electron-rich diphenylethyl moiety impacts reactivity through:

- Steric Effects : Bulky substituents hinder nucleophilic attack at the amide carbonyl, favoring alternative reaction pathways (e.g., oxidation of the vinyl group) .

- Electronic Effects : Resonance donation from the aryl groups stabilizes intermediates during electrophilic substitution. Computational studies (DFT) can map charge distribution to predict regioselectivity .

- Comparative Studies : Analogues like N-(2-phenoxyethyl)prop-2-enamide show distinct reactivity profiles due to reduced steric hindrance, highlighting the role of substituent geometry .

Advanced: What are the challenges in isolating this compound from complex biological matrices?

Isolation from metabolites requires:

- Chromatographic Separation : Reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% formic acid) resolves co-eluting compounds .

- Solid-Phase Extraction (SPE) : Hydrophilic-lipophilic balance (HLB) cartridges pre-concentrate the compound while removing polar impurities .

- Metabolomic Profiling : LC-MS/MS with MRM transitions specific to the compound (e.g., m/z 351.4 → 105.1) enhances detection specificity in biological samples .

Advanced: How do structural modifications of this compound affect its biological activity?

- Functional Group Additions : Introducing electron-withdrawing groups (e.g., nitro or chloro) at the phenyl rings alters binding affinity to enzyme targets (e.g., kinase inhibition assays) .

- Bioisosteric Replacements : Replacing the acrylamide with a urea group retains hydrogen-bonding capacity but modifies pharmacokinetic properties (e.g., logP, solubility) .

- In Silico Modeling : Molecular docking (AutoDock Vina) predicts interactions with biological targets, guiding rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.